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Compound of Interest

Compound Name: 2-Methylimidazo[1,2-a]pyridin-8-ol

Cat. No.: B184328 Get Quote

A comprehensive guide to the cross-reactivity and selectivity of imidazo[1,2-a]pyridine-based

compounds in kinase inhibition, providing researchers with comparative data and experimental

context.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds with a wide range of biological activities.[1] This guide provides a

comparative analysis of the cross-reactivity profiles of several key imidazo[1,2-a]pyridine

derivatives that have been evaluated as kinase inhibitors. While specific cross-reactivity data

for 2-Methylimidazo[1,2-a]pyridin-8-ol is not readily available in the public domain, the

broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied, revealing

potent and often selective inhibition of various protein kinases. These kinases are crucial

regulators of cellular processes, and their dysregulation is implicated in diseases such as

cancer, inflammation, and neurodegenerative disorders.[2][3]

Comparative Kinase Selectivity Profiles
The following tables summarize the in vitro kinase inhibition data for selected imidazo[1,2-

a]pyridine derivatives from published studies. This data, presented as IC50 values (the

concentration of an inhibitor required to reduce the activity of an enzyme by 50%), allows for a

direct comparison of the potency and selectivity of these compounds against a panel of

different kinases.
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Compound
Primary

Target(s)
IC50 (nM)

Selectivity

Notes
Reference

Compound 4c CLK1, DYRK1A
700 (CLK1),

2600 (DYRK1A)

Inhibits both

CLK1 and

DYRK1A at

micromolar

concentrations.

[2][3][4]

Compound 15a PI3Kα, mTOR
1.8 (PI3Kα), 19.3

(mTOR)

Potent dual

PI3K/mTOR

inhibitor with

excellent kinase

selectivity.

[5]

Compound 31 c-Met 12.8

>78-fold

selective against

a panel of 16

other tyrosine

kinases.

[6]

Compound 24 FLT3-ITD

Potent and

balanced

inhibition

Effective against

wild-type and

clinically relevant

mutant forms of

FLT3.

[7]

GSK923295 CDK2
Potent and

selective

A potent and

selective inhibitor

of cyclin-

dependent

kinase 2.

[8]

A novel series IGF-1R
Potent and

selective

A series of potent

and selective

inhibitors of

insulin-like

growth factor-1

receptor kinase.

[9]
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A novel series ALK2 Potent inhibitors

Identified as

potent inhibitors

of Activin-like

kinase 2.

[10]

A novel series Mer/Axl Highly selective

Highly selective

dual inhibitors of

Mer and Axl

kinases.

[11]

Experimental Methodologies
The determination of kinase inhibition profiles is crucial for the development of targeted

therapies. A generalized workflow for assessing the cross-reactivity of a compound is outlined

below.

A common method to determine the IC50 of a compound against a panel of kinases is through

an in vitro kinase assay.

Preparation of Reagents:

Kinase: Purified recombinant human kinases are used.

Substrate: A specific peptide or protein substrate for each kinase, often biotinylated or

fluorescently labeled.

ATP: Adenosine triphosphate, the phosphate donor, is used at a concentration close to its

Michaelis-Menten constant (Km) for each kinase.

Test Compound: The imidazo[1,2-a]pyridine derivative is dissolved in a suitable solvent

(e.g., DMSO) and serially diluted to various concentrations.

Assay Procedure:

The kinase, substrate, and test compound are pre-incubated in an assay buffer (typically

containing MgCl2, MnCl2, and a buffering agent like HEPES) in a 96- or 384-well plate.
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The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a set period at a controlled temperature (e.g.,

30°C).

The reaction is stopped by the addition of a solution containing a chelating agent (e.g.,

EDTA).

Detection:

The amount of phosphorylated substrate is quantified. The detection method depends on

the assay format and can include:

Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the

radiolabel into the substrate.

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to

detect phosphorylation. Common methods include Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase

reaction.

Data Analysis:

The percentage of kinase activity is calculated for each concentration of the test

compound relative to a control (no inhibitor).

The IC50 value is determined by fitting the concentration-response data to a sigmoidal

dose-response curve using non-linear regression analysis.

Visualizing Experimental Workflow and Signaling
Pathways
To better understand the processes involved in cross-reactivity profiling and the biological

context of the targeted kinases, the following diagrams are provided.
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Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b184328?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factor

Receptor Tyrosine Kinase
(e.g., IGF-1R, c-Met, FLT3)

PI3KRas

Akt

mTOR

Cell Proliferation,
Survival, Differentiation

Raf

MEK

ERK

Imidazo[1,2-a]pyridine
Inhibitor

Click to download full resolution via product page

Caption: Simplified signaling pathways targeted by imidazo[1,2-a]pyridine kinase inhibitors.

Conclusion
The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for the design of potent and

selective kinase inhibitors. The comparative data presented in this guide highlights the diverse

range of kinases that can be targeted by derivatives of this core structure. While a
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comprehensive cross-reactivity profile for 2-Methylimidazo[1,2-a]pyridin-8-ol is not currently

available, the extensive research on related compounds provides valuable insights for

researchers in the field of drug discovery and development. The detailed experimental

protocols and workflow diagrams offer a foundational understanding of the methods used to

characterize the selectivity of these promising therapeutic agents. Further investigation into the

structure-activity relationships of this class of compounds will continue to fuel the development

of next-generation kinase inhibitors with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Analysis of Imidazo[1,2-a]pyridine
Derivatives as Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184328#cross-reactivity-profiling-of-2-methylimidazo-
1-2-a-pyridin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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